Ethyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate: is an organic compound that belongs to the class of benzoxepines This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.
Amidation Reaction: The benzoxepine intermediate is then subjected to an amidation reaction with 4-aminobenzoic acid to form the amido derivative.
Esterification: Finally, the amido derivative is esterified with ethanol to yield ethyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxepine or benzoate moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Ethyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity as an anti-inflammatory, analgesic, or antimicrobial agent, making it a candidate for drug development.
Industry: In industrial applications, ethyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate can be used in the formulation of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in polymer chemistry.
Ethyl 4-aminobenzoate (Benzocaine): Widely used as a local anesthetic.
Ethyl 4-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-amido)benzoate:
Uniqueness: Ethyl 4-(8-methyl-1-benzoxepine-4-amido)benzoate stands out due to its specific benzoxepine structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H19NO4 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 4-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO4/c1-3-25-21(24)15-6-8-18(9-7-15)22-20(23)17-10-11-26-19-12-14(2)4-5-16(19)13-17/h4-13H,3H2,1-2H3,(H,22,23) |
InChI Key |
GLTIOECULVPHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2 |
Origin of Product |
United States |
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